1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives This compound is characterized by the presence of a morpholino group, a phenyl group, and a benzofuro[3,2-d]pyrimidine core
Preparation Methods
The synthesis of 1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, such as benzofuran derivatives and pyrimidine precursors, followed by the introduction of the morpholino and phenyl groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials with specific properties.
Biological Research:
Industrial Applications: It may be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Benzofuran Derivatives: These compounds share the benzofuran core but differ in their substituents and biological activity.
Pyrimidine Derivatives: Compounds with a pyrimidine core that have different functional groups and applications.
Morpholino Derivatives: These compounds contain the morpholino group and are studied for their unique properties and applications
Properties
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-18(23-10-12-29-13-11-23)14-24-19-16-8-4-5-9-17(16)30-20(19)21(27)25(22(24)28)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFQCWUTDWVLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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